molecular formula C5H4O3 B12839250 4-Oxopent-2-ynoic acid

4-Oxopent-2-ynoic acid

Cat. No.: B12839250
M. Wt: 112.08 g/mol
InChI Key: OYVCPHJJFPNOTH-UHFFFAOYSA-N
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Description

4-Oxopent-2-ynoic acid is an organic compound with the molecular formula C5H4O3. It is a derivative of pentenoic acid and is characterized by the presence of both a ketone and an alkyne functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopent-2-ynoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-pentyn-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-pentyn-2-ol using supported metal catalysts. This method offers higher yields and is more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted alkyne derivatives.

Scientific Research Applications

4-Oxopent-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-oxopent-2-ynoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

    4-Oxopent-2-enoic acid: Similar structure but with an alkene group instead of an alkyne.

    Levulinic acid: Contains a ketone and a carboxylic acid group but lacks the alkyne functionality.

    Acetylacrylic acid: Similar in structure but with an acetyl group.

Uniqueness: 4-Oxopent-2-ynoic acid is unique due to the presence of both a ketone and an alkyne group, which imparts distinct reactivity and makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

4-oxopent-2-ynoic acid

InChI

InChI=1S/C5H4O3/c1-4(6)2-3-5(7)8/h1H3,(H,7,8)

InChI Key

OYVCPHJJFPNOTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC(=O)O

Origin of Product

United States

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